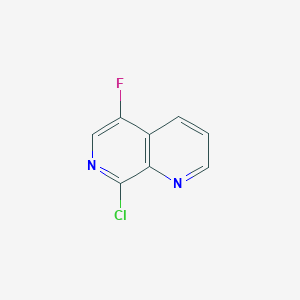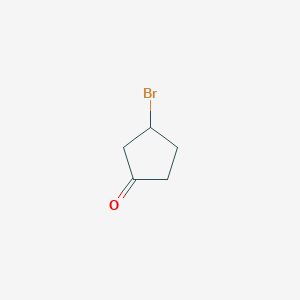
3-Bromocyclopentanone
Übersicht
Beschreibung
3-Bromocyclopentanone is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromocyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromocyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
3-Bromocyclopentanone (3-BP), a brominated derivative of pyruvic acid, has shown significant promise as an anticancer agent. It is known to target cancer cells' energy metabolism, affecting both glycolysis and mitochondrial oxidative phosphorylation. This leads to the depletion of energy reserves in cancer cells, causing their rapid death. Remarkably, 3-BP has shown effectiveness against a variety of tumors, including hepatocellular carcinoma, prostate cancer, and breast cancer, and has a minimal effect on normal cells. It acts by inhibiting multiple target molecules crucial for the survival of neoplastic cells, displaying cytotoxicity against a wide range of tumor types (Valenti et al., 2015; Yadav et al., 2017; Kwiatkowska et al., 2016).
Biochemical and Molecular Insights
3-BP affects the cellular ATP and glutathione levels, inducing oxidative stress in tumor cells. This is evidenced by its impact on various enzymes and cellular components, such as glyceraldehyde 3-phosphate dehydrogenase, mitochondrial respiration, and the glutathione pool. The disruption of these metabolic pathways is critical to its antitumor efficacy. Furthermore, 3-BP's ability to deplete antioxidants and inactivate antioxidant enzymes is more pronounced in certain cancer cell types, suggesting a cell-specific mechanism of action (Sadowska-Bartosz & Bartosz, 2013; Pichla et al., 2019).
Antifungal Properties
In addition to its anticancer properties, 3-BP has shown potential as an antifungal agent. It exhibits significant antifungal activity against the human pathogen Cryptococcus neoformans, making it a novel candidate for anticryptococcal drug development. The high toxicity of 3-BP towards C. neoformans is related to its ability to accumulate intracellularly and disrupt ATP and glutathione levels, similar to its action in cancer cells (Dyląg et al., 2013).
Clinical Applications and Challenges
The translation of 3-BP's laboratory efficacy to clinical application faces several challenges. Issues such as the rapid inactivation of 3-BP by thiol groups, resistance in glutathione-rich tumors, and difficulty in crossing the blood-brain barrier have been identified. Research suggests that formulating 3-BP with liposomes or other carriers may overcome these obstacles, improving its pharmacokinetics and therapeutic potential in clinical oncology (El Sayed, 2018; El Sayed et al., 2018).
Eigenschaften
IUPAC Name |
3-bromocyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQOYLMFYTBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclopentanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B8241485.png)
![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)
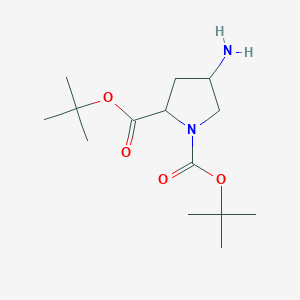
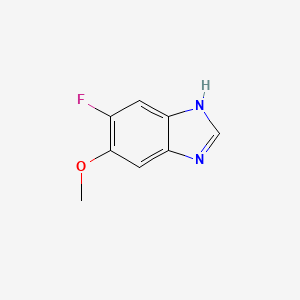
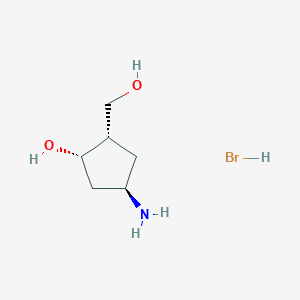
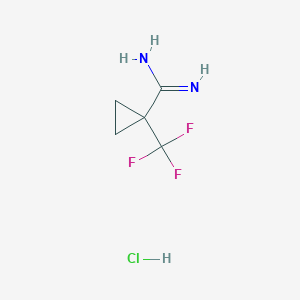
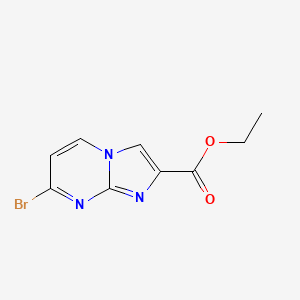
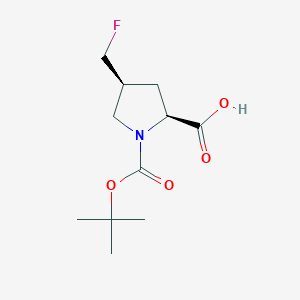
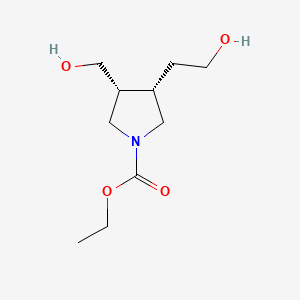
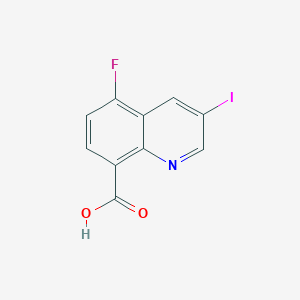
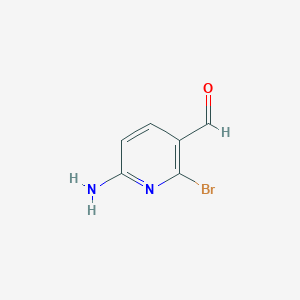
![4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8241557.png)

